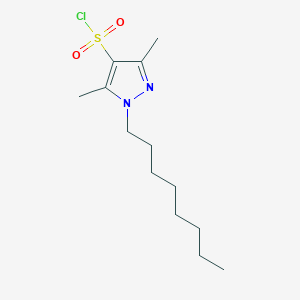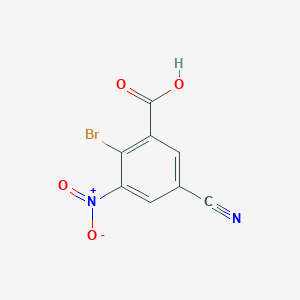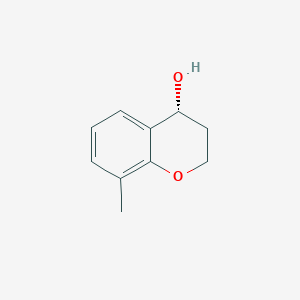
(4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol
Overview
Description
(4R)-8-Methyl-3,4-dihydro-2H-1-benzopyran-4-ol, commonly referred to as 4R-8-methyl-dihydro-benzopyran-4-ol, is a naturally occurring organic compound found in various plants and fungi. It has been studied extensively for its potential medicinal properties and is currently being explored for its potential uses in the medical and pharmaceutical fields.
Scientific Research Applications
Antioxidant Activity
A series of 4-methylcoumarins, including compounds structurally related to “(4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol,” have been synthesized and tested for their radical-scavenging ability and reducing power. These compounds showed comparable activity to Trolox, a known antioxidant, suggesting their potential in therapy and food preservation due to their valuable biological activities (Ćavar, Kovač, & Maksimović, 2009; Ćavar, Kovač, & Maksimović, 2012).
Antihypertensive Activity
Novel 4-(substituted-carbonylamino)-2H-1-benzopyran-3-ols have been synthesized and shown to possess antihypertensive activity in spontaneously hypertensive rats. These compounds, including variations of the core structure, have been classified as potassium-channel activators, indicating their therapeutic potential in managing hypertension (Ashwood et al., 1990; Cassidy et al., 1992).
Synthesis and Biological Evaluation
Derivatives of “(4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol” have been explored for their synthesis and potential biological activities. Studies include the synthesis and evaluation of natural-product-inspired, aminoalkyl-substituted 1-benzopyrans as novel antiplasmodial agents, indicating their utility in the treatment of malaria (Uth et al., 2021).
Cytotoxicity and Anticancer Activity
Pyrano[4,3-b]chromones, closely related to the compound , have been investigated for their cytotoxicity against various cancer cell lines, including human oral squamous cell carcinoma cells. These studies offer insights into the design of new anticancer drugs based on modifications of the benzopyran core structure (Nagai et al., 2018).
Structural and Spectroscopic Analysis
Research on 3-benzylchroman-4-ones (homoisoflavanones) has contributed to understanding the structural stability and properties of benzopyran derivatives. These studies have applications in developing compounds with anti-inflammatory, antibacterial, and antiviral properties, among others (Salam et al., 2021).
properties
IUPAC Name |
(4R)-8-methyl-3,4-dihydro-2H-chromen-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-4,9,11H,5-6H2,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHICYGQJHBFCPI-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(CCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)[C@@H](CCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



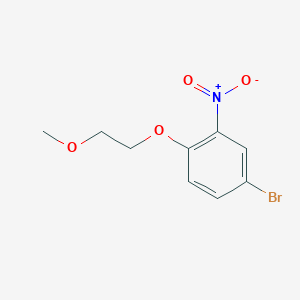
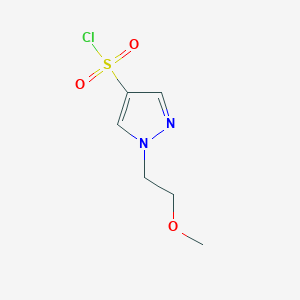

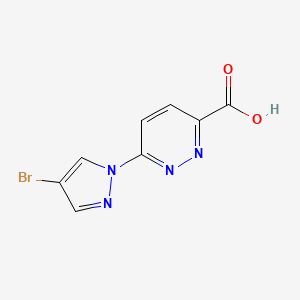
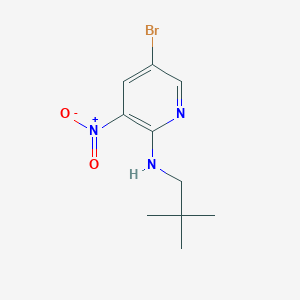
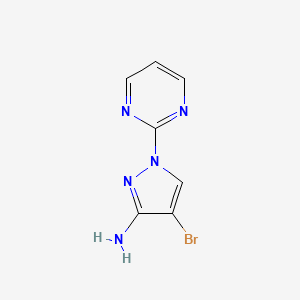
![3-[(Methoxycarbonyl)amino]-5-(trifluoromethyl)benzoic acid](/img/structure/B1530279.png)
